molecular formula C16H26ClNO B1441185 4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride CAS No. 1219979-38-0

4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride

Cat. No. B1441185
M. Wt: 283.83 g/mol
InChI Key: FQVCVSGWLFSDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Chemical Characterization

4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride is related to a class of chemicals that have been the subject of various synthetic and chemical characterization studies. For instance, the synthesis and application of related piperidine compounds have been explored for their potential in creating more effective pharmaceuticals and materials. The compound shares similarities with tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, an anticancer drug. This synthesis involved multiple steps including acylation, sulfonation, and substitution, highlighting the complex chemistry involved in developing such compounds (Wang et al., 2015).

Materials Science and Stability

In materials science, the stability and efficiency of similar compounds have been tested. For example, novel combined phenol/hindered amine stabilizers based on toluene-2,4-diisocyanate, incorporating elements like tert-butyl and piperidine structures, were developed to improve the light and thermal stability of polymers (Mosnáček et al., 2003). Such research indicates the broader applicability of this chemical class in enhancing the performance and longevity of materials.

Pharmaceutical Applications

While specific studies directly on 4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride are not highlighted, the chemical's structural relatives have seen application in pharmaceutical development. For instance, research into paroxetine hydrochloride, a phenylpiperidine derivative and a selective serotonin reuptake inhibitor, reflects the potential medicinal chemistry applications of related compounds (Germann et al., 2013).

Future Directions

Piperidine derivatives have significant potential in the pharmaceutical industry, and there is ongoing research into their synthesis and applications . Further investigation and exploration of “4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride” and similar compounds could contribute to their potential application as novel therapeutic agents in the future .

properties

IUPAC Name

4-(2-tert-butyl-4-methylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-12-5-6-15(14(11-12)16(2,3)4)18-13-7-9-17-10-8-13;/h5-6,11,13,17H,7-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVCVSGWLFSDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCNCC2)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride

CAS RN

1219979-38-0
Record name Piperidine, 4-[2-(1,1-dimethylethyl)-4-methylphenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.